molecular formula C22H23N3O5 B10880038 methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10880038
M. Wt: 409.4 g/mol
InChI Key: RIAGWSBWVNGCAS-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole-based heterocyclic compound characterized by a conjugated enamine system and a 2,4-dimethoxyphenyl substituent. The (4Z)-ethylidene configuration stabilizes the planar geometry of the pyrazole ring, while the methyl acetate group at the 3-position enhances its reactivity in nucleophilic substitutions. Structural studies of such compounds often employ crystallographic tools like SHELXL for refinement and ORTEP for visualization , ensuring precise stereochemical assignments.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

methyl 2-[4-[N-(2,4-dimethoxyphenyl)-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C22H23N3O5/c1-14(23-17-11-10-16(28-2)12-19(17)29-3)21-18(13-20(26)30-4)24-25(22(21)27)15-8-6-5-7-9-15/h5-12,24H,13H2,1-4H3

InChI Key

RIAGWSBWVNGCAS-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=C(C=C(C=C1)OC)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethoxyphenylhydrazine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification to yield the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, oxo derivatives, and reduced forms of the original compound. These products can have different chemical and biological properties, making them useful for further research and applications .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazolone core with several functional groups that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including the condensation of substituted anilines with aldehydes to form imine intermediates, which are then reacted with pyrazolone derivatives under controlled conditions .

Anticancer Properties

Research indicates that compounds containing the pyrazole framework exhibit notable anticancer activities. For instance, derivatives of pyrazoles have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation . Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate may similarly demonstrate cytotoxic effects against various cancer types.

Antioxidant Activity

The antioxidant properties of pyrazole derivatives are well-documented. Studies have shown that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . this compound could be evaluated for its radical scavenging activity using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl).

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), making them candidates for treating inflammatory diseases . The specific mechanism of action for this compound in inflammation needs further exploration.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of pyrazole derivatives:

  • Synthesis and Evaluation of Pyrazole Derivatives : A study synthesized various pyrazole derivatives and assessed their anticancer activities against colorectal cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis .
  • Antioxidant Activity Assessment : Another research focused on the antioxidant properties of synthesized pyrazoles. The study demonstrated that some compounds showed better radical scavenging activity than standard antioxidants like ascorbic acid .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of pyrazole derivatives to various biological targets. These studies help elucidate potential mechanisms of action and guide further development .

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural differences and their implications:

Compound Name Substituent Features Electronic Effects Potential Impact
Target Compound 2,4-dimethoxyphenylamino group, methyl acetate Electron-donating methoxy groups enhance aromatic π-electron density. Increased stability in electrophilic reactions; potential for π-π interactions.
Alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate () Dimethylaminomethylidene group Strong electron-donating dimethylamino group increases nucleophilicity. Facilitates cyclization with DMFDMA to form pyrazolo[4,3-c]pyridines.
Methyl [(4Z)-4-(1-{[2-(4-morpholinyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate () Morpholinylethylamino group Morpholine’s polar nature improves solubility; tertiary amine enhances basicity. Enhanced pharmacokinetic properties (e.g., bioavailability in aqueous media).
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid () Fluorobenzyloxy phenyl group, thiazolidinone ring Electron-withdrawing fluorine and sulfur atoms alter electronic distribution. Thiazolidinone moiety may confer antimicrobial or anti-inflammatory activity.
Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate () p-Tolyl group, ethyl propanoate Methyl group on p-tolyl provides moderate electron-donating effects. Reduced steric hindrance compared to dimethoxy groups; may affect binding affinity.

Pharmacological and Physicochemical Properties

  • Solubility : The morpholine-containing analog () likely has superior aqueous solubility compared to the target compound due to morpholine’s polarity . In contrast, the dimethoxyphenyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility.
  • Biological Activity: While highlights antimicrobial activity in 5-oxo-imidazole derivatives, the target compound’s bioactivity remains unverified.

Crystallographic and Analytical Tools

Structural validation of these compounds relies on tools like SHELXL for refining crystallographic data and ORTEP for visualizing anisotropic displacement parameters . These methods ensure accurate stereochemical assignments, critical for understanding reactivity and interactions.

Biological Activity

Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a pyrazole ring, a dimethoxyphenyl group, and an ester functional group. The synthesis typically involves multi-step organic reactions:

  • Step 1: Condensation of 2,4-dimethoxyaniline with an aldehyde to form an imine.
  • Step 2: Reaction with a fluorophenyl hydrazine derivative to form the pyrazole ring.
  • Step 3: Esterification with methyl acetate under acidic conditions.

This synthetic pathway highlights the compound's complexity and potential for modification to enhance biological activity.

2.1 Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, one investigation reported that derivatives similar to this compound showed promising results:

CompoundCancer Cell LineIC50 (nM)
4aHEPG2399
4bMCF580
4cNUGC60

These findings suggest that modifications on the pyrazole structure can lead to enhanced selectivity and potency against specific cancer types .

2.2 Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Research indicates that certain derivatives demonstrate activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

Inhibition of Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation and survival. For example, docking studies have shown potential binding interactions with prostaglandin reductase (PTGR2), suggesting a mechanism for anti-inflammatory effects .

Receptor Modulation: Some studies indicate that pyrazole derivatives may act as ligands for various receptors involved in metabolic regulation, such as PPARγ, which is crucial for glucose metabolism and adipocyte differentiation .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. Results indicated that the compound exhibited selective cytotoxicity towards liver and breast cancer cells compared to normal cells.

Case Study 2: Antimicrobial Testing

Another research project focused on testing the antimicrobial efficacy of the compound against various pathogens. Results demonstrated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a therapeutic agent in infectious diseases.

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